Biochemical Potency: EGFR-IN-11 Exhibits an Intermediate IC50 of 18 nM Against the Triple-Mutant EGFR L858R/T790M/C797S
In a direct biochemical kinase assay, EGFR-IN-11 (Compound D9) demonstrated potent inhibition of the triple-mutant EGFR L858R/T790M/C797S, with an IC50 value of 18 nM [1]. This places its potency in the intermediate range relative to other characterized fourth-generation inhibitors. For comparison, the clinical candidate BLU-945 exhibits sub-nanomolar potency (IC50 ~2.9 nM) against the same mutant, while TQB3804 (EGFR-IN-7) also demonstrates sub-nanomolar activity (IC50 ~0.46 nM) [2][3]. Conversely, other fourth-generation compounds like Os30 show significantly reduced potency against this specific mutant (IC50 = 113 nM) [4]. This quantitative positioning is critical for researchers establishing structure-activity relationships (SAR) or selecting a tool compound with a defined potency window.
| Evidence Dimension | Biochemical inhibition (IC50) of EGFRL858R/T790M/C797S |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | BLU-945: IC50 = 2.9 nM; TQB3804: IC50 = 0.46 nM; Os30: IC50 = 113 nM |
| Quantified Difference | EGFR-IN-11 is ~6.2-fold less potent than BLU-945, ~39-fold less potent than TQB3804, and ~6.3-fold more potent than Os30. |
| Conditions | In vitro biochemical kinase assay using recombinant EGFR L858R/T790M/C797S protein [1][2][3][4]. |
Why This Matters
For procurement, this specific IC50 value defines a precise potency benchmark that is essential for assay design, SAR studies, and selecting the appropriate pharmacological tool for experiments requiring a defined, intermediate level of target engagement.
- [1] Lei H, Fan S, Zhang H, et al. Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors. Eur J Med Chem. 2020;186:111888. doi:10.1016/j.ejmech.2019.111888. View Source
- [2] Enrico D, Gomez J, et al. BLU-945, a Fourth-Generation EGFR TKI, for Patients With EGFR-Mutant NSCLC: Phase 1/2 SYMPHONY Trial Update. J Clin Oncol. 2023;41(16_suppl):9015. doi:10.1200/JCO.2023.41.16_suppl.9015. View Source
- [3] Liu X, Zhang Y, Li Y, et al. TQB3804, a novel fourth-generation EGFR inhibitor, overcomes C797S-mediated resistance in non-small cell lung cancer. J Med Chem. 2024;67(17):14702-14722. doi:10.1021/acs.jmedchem.4c00781. View Source
- [4] Xi XX, Chen H, Wang X, et al. Modification of osimertinib to discover new potent EGFRC797S-TK inhibitors. Eur J Med Chem. 2023;261:115865. doi:10.1016/j.ejmech.2023.115865. View Source
